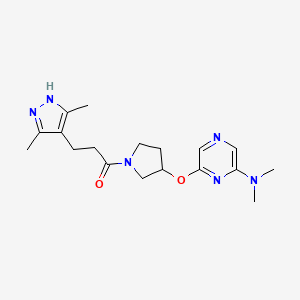
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Broad-Spectrum Cytotoxic Agents in Cancer Research
Focused library development of 2-phenylacrylamides, including analogs with furan substituents, has shown significant promise as broad-spectrum cytotoxic agents against various cancer cell lines. Notably, compounds such as (E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide exhibited broad-spectrum growth inhibition, demonstrating their potential as novel chemotherapeutic agents (Tarleton et al., 2013).
Solubility, Dissolution Enthalpy, and Entropy Studies
The solubility of N-hydroxymethyl acrylamide in various solvents, including furan, was analyzed to understand its thermodynamic properties better. Such studies are crucial for pharmaceutical applications where solubility and dissolution rates play a significant role in drug design and delivery (Li, Li, & Chen, 2016).
Mitigating Acrylamide and Furan in Food
Research on mitigating acrylamide and furanic compounds in food highlights the importance of understanding the formation and reduction of these potentially carcinogenic compounds in heat-treated foods. Strategies such as the use of asparaginase and thermal input reduction have been explored to reduce consumer intake and improve food safety (Anese et al., 2013).
Corrosion Inhibition
The development of photo-cross-linkable polymers, including those with acrylamide structures, has shown efficacy in inhibiting mild steel corrosion in acidic media. These findings are relevant for materials science, especially in developing coatings and treatments to protect metals in corrosive environments (Baskar et al., 2014).
Analysis of Heat-Induced Food Contaminants
Studies on the analysis of heat-induced food contaminants, including acrylamide and furan, emphasize the need for monitoring and reducing these compounds in food products. Understanding their formation and developing analytical methods for their detection are critical for food safety and regulatory compliance (Wenzl, Lachenmeier, & Gökmen, 2007).
Novel Chemical Compounds for Viral Inhibition
Research into novel chemical compounds for inhibiting viral enzymes, such as the SARS coronavirus helicase, has identified compounds with acrylamide structures as potent inhibitors. These studies contribute to the development of antiviral drugs and therapeutic agents (Lee et al., 2017).
Properties
IUPAC Name |
(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-13-4-1-3-12(11-13)15(19)8-9-18-16(20)7-6-14-5-2-10-21-14/h1-7,10-11,15,19H,8-9H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGFAOHKVWLTOY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)
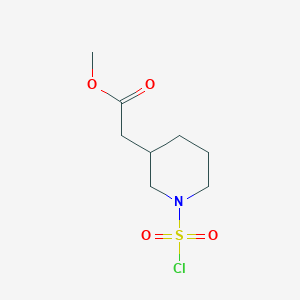
![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)
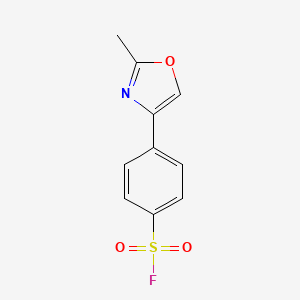

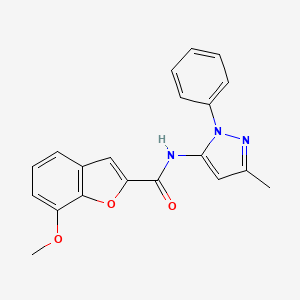
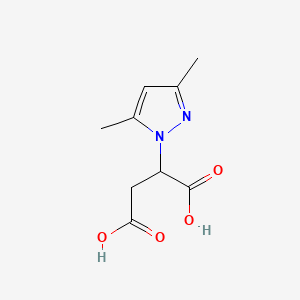
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
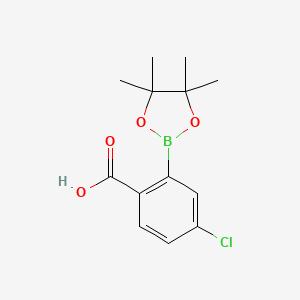
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
